(E)-icos-5-ene

Descripción general

Descripción

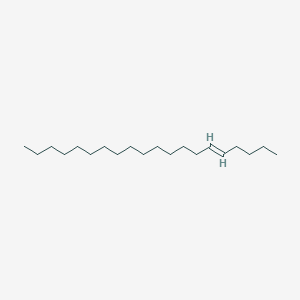

(E)-icos-5-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a double bond between the fifth and sixth carbon atoms from one end, making it an alkene. This compound is also known as (5E)-5-Icosene and has a molecular weight of 280.5316 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-icos-5-ene can be achieved through various methods, including the reduction of corresponding alkynes or the dehydrohalogenation of alkyl halides. One common method involves the hydrogenation of 1-eicosyne using a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-eicosyne. This process is carried out in large reactors where the alkyne is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion .

Análisis De Reacciones Químicas

Types of Reactions: (E)-icos-5-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form eicosanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be hydrogenated to form eicosane.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Eicosanoic acid.

Reduction: Eicosane.

Substitution: 5-Chloro-eicosane or 5-Bromo-eicosane.

Aplicaciones Científicas De Investigación

Chemical Synthesis

(E)-icos-5-ene serves as a precursor in the synthesis of various organic compounds and polymers. Its reactivity due to the double bond allows it to participate in multiple chemical reactions, including:

- Oxidation: Can be oxidized to form eicosanoic acid using strong oxidizing agents like potassium permanganate.

- Reduction: Hydrogenation can convert it into eicosane.

- Substitution: Halogenation reactions can occur, adding halogens across the double bond.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | Eicosanoic acid | Potassium permanganate |

| Reduction | Eicosane | Hydrogen gas, palladium catalyst |

| Substitution | 5-Chloro-eicosane or 5-Bromo-eicosane | Halogens (Cl, Br) |

Biological Research

Research indicates that this compound plays a significant role in pheromonal communication among insects, particularly honey bees. It acts as a pheromonal component that influences behavior by binding to olfactory receptors, which is crucial for their social interactions and reproductive behaviors.

Medical Applications

Ongoing studies are exploring the potential antimicrobial properties of this compound. Preliminary research suggests that it may exhibit activity against certain pathogens, making it a candidate for further investigation in medicinal chemistry.

Industrial Uses

In industrial settings, this compound is utilized in the production of specialty chemicals and lubricants. Its properties make it suitable for formulating products that require specific viscosity and stability characteristics.

Case Study 1: Pheromonal Communication in Honey Bees

A study investigated the role of this compound in honey bee behavior. The findings highlighted its significance as a pheromone that triggers specific responses such as stinging behavior among worker bees when they perceive threats. This research contributes to understanding insect communication and could have implications for pest management strategies.

Case Study 2: Antimicrobial Properties Exploration

Research conducted at a university evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated promising activity, suggesting potential applications in developing new antimicrobial agents. Further studies are required to elucidate the mechanisms behind its effectiveness.

Mecanismo De Acción

The mechanism of action of (E)-icos-5-ene in biological systems involves its interaction with specific receptors or enzymes. In honey bees, it acts as a pheromonal component, influencing behavior by binding to olfactory receptors. The exact molecular targets and pathways are still under investigation, but it is known to play a role in eliciting stinging behavior in worker bees.

Comparación Con Compuestos Similares

- 3-Eicosene, (E)-

- Eicosane

- 9-Octadecenamide

- Undecanoic acid

Comparison: (E)-icos-5-ene is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to eicosane, which is fully saturated, this compound has a higher reactivity due to the presence of the double bond. Its role as a pheromonal component also sets it apart from other long-chain hydrocarbons .

Actividad Biológica

(E)-icos-5-ene, a long-chain unsaturated hydrocarbon with the chemical formula C20H40, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a double bond located at the fifth carbon of its 20-carbon chain. This specific positioning affects its reactivity and biological interactions. The compound is categorized as an alkene, which contributes to its role in pheromonal communication and potential antimicrobial properties .

The biological activity of this compound primarily revolves around its interaction with specific receptors in various organisms. Notably:

- In Insects : In honey bees, this compound acts as a pheromone, binding to olfactory receptors and influencing behaviors such as foraging and stinging. The exact molecular pathways are still under investigation, but it is known to elicit significant behavioral responses in worker bees.

- In Microbial Studies : Preliminary research indicates that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated. Its efficacy against specific pathogens is a subject of ongoing studies.

Applications in Research

The compound has several applications across different scientific domains:

- Chemistry : Used as a precursor in synthesizing various organic compounds and polymers.

- Biology : Studied for its role in insect communication and potential impacts on ecological interactions.

- Medicine : Investigated for possible antimicrobial effects, contributing to the development of new therapeutic agents.

1. Pheromonal Communication in Honey Bees

A study highlighted the role of this compound in honey bee communication. Researchers observed that exposure to this compound increased aggressive behavior among worker bees, suggesting a vital role in colony defense mechanisms.

2. Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound demonstrated promising results against gram-positive bacteria. In vitro assays indicated that concentrations of 100 µg/mL significantly inhibited bacterial growth, suggesting potential as a natural antimicrobial agent.

| Study Focus | Findings | Reference |

|---|---|---|

| Pheromonal Communication | Elicits aggressive behavior in honey bees | |

| Antimicrobial Activity | Inhibits growth of gram-positive bacteria |

Propiedades

IUPAC Name |

(E)-icos-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJSGJWTKHSNMK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880872 | |

| Record name | 5-eicosene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74685-30-6 | |

| Record name | 5-eicosene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.